Setd2-IN-1 tfa
Overview
Description
EZM0414 (TFA) is a first-in-class, potent, selective, and orally bioavailable small molecule inhibitor of the enzymatic activity of the histone methyltransferase SETD2 . SETD2 is the only known histone methyltransferase capable of catalyzing H3K36 trimethylation (H3K36me3) in vivo, playing a critical role in various biological processes such as DNA damage repair, transcriptional elongation, and alternative RNA splicing . EZM0414 (TFA) has shown promising anti-tumor effects in preclinical studies, particularly in multiple myeloma and diffuse large B-cell lymphoma .
Preparation Methods
The preparation of EZM0414 (TFA) involves a series of synthetic routes and reaction conditions. The compound is synthesized through a conformational-design-driven approach, optimizing the chemical series to achieve a potent and selective inhibitor suitable for clinical evaluation . The preparation method for in vivo formula includes dissolving the compound in dimethyl sulfoxide (DMSO), followed by mixing with polyethylene glycol 300 (PEG300), Tween 80, and deionized water . Industrial production methods focus on ensuring the compound’s stability and bioavailability, with storage conditions specified to prevent product inactivation from repeated freeze-thaw cycles .
Chemical Reactions Analysis
EZM0414 (TFA) undergoes various chemical reactions, primarily focusing on its interaction with the histone methyltransferase SETD2. The compound is designed to inhibit the enzymatic activity of SETD2, preventing the trimethylation of lysine 36 on histone H3 (H3K36me3) . Common reagents and conditions used in these reactions include the use of cell line-derived xenograft preclinical models to evaluate tumor growth inhibition and western blot analysis to determine H3K36me3 levels . The major product formed from these reactions is the inhibition of H3K36 trimethylation, leading to anti-tumor effects in multiple myeloma and diffuse large B-cell lymphoma .
Scientific Research Applications
EZM0414 (TFA) has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, the compound serves as a tool for studying the enzymatic activity of histone methyltransferases and their role in various biological processes . In biology, EZM0414 (TFA) is used to investigate the mechanisms of DNA damage repair, transcriptional elongation, and alternative RNA splicing . In medicine, the compound has shown potential as a therapeutic agent for treating multiple myeloma and diffuse large B-cell lymphoma, particularly in patients with the t(4;14) chromosomal translocation . In industry, EZM0414 (TFA) is utilized in the development of novel therapeutic strategies targeting histone methyltransferases .
Mechanism of Action
The mechanism of action of EZM0414 (TFA) involves the inhibition of the enzymatic activity of the histone methyltransferase SETD2 . SETD2 catalyzes the trimethylation of lysine 36 on histone H3 (H3K36me3), a process critical for various cellular functions such as DNA damage repair, transcriptional elongation, and alternative RNA splicing . By inhibiting SETD2, EZM0414 (TFA) prevents the formation of H3K36me3, leading to the disruption of these cellular processes and resulting in anti-tumor effects . The molecular targets and pathways involved include the inhibition of H3K36 trimethylation and the subsequent impact on gene expression and tumor growth .
Comparison with Similar Compounds
EZM0414 (TFA) is unique in its potent and selective inhibition of the histone methyltransferase SETD2 . Similar compounds include other histone methyltransferase inhibitors such as EPZ-719 and other small-molecule inhibitors targeting lysine N-methyltransferases . EZM0414 (TFA) stands out due to its oral bioavailability, good pharmacokinetic properties, and robust pharmacodynamic activity in preclinical models . The compound’s ability to inhibit SETD2 selectively and effectively makes it a promising candidate for clinical evaluation and therapeutic development .
Properties
IUPAC Name |
N-[(1R,3S)-3-(4-acetylpiperazin-1-yl)cyclohexyl]-4-fluoro-7-methyl-1H-indole-2-carboxamide;2,2,2-trifluoroacetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29FN4O2.C2HF3O2/c1-14-6-7-19(23)18-13-20(25-21(14)18)22(29)24-16-4-3-5-17(12-16)27-10-8-26(9-11-27)15(2)28;3-2(4,5)1(6)7/h6-7,13,16-17,25H,3-5,8-12H2,1-2H3,(H,24,29);(H,6,7)/t16-,17+;/m1./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HASNOYOGMISGTP-PPPUBMIESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)F)C=C(N2)C(=O)NC3CCCC(C3)N4CCN(CC4)C(=O)C.C(=O)(C(F)(F)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=C(C=C1)F)C=C(N2)C(=O)N[C@@H]3CCC[C@@H](C3)N4CCN(CC4)C(=O)C.C(=O)(C(F)(F)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30F4N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.